Ricinine

Alzheimer's disease Cognitive enhancement Cholinesterase inhibitors

Procure genuine Ricinine (CAS 524-40-3) for reproducible neuroscience and toxicology research. Unlike narrow AChE inhibitors or CNS stimulants, Ricinine provides a multi‑modal pharmacophore: low‑dose cognitive enhancement with a therapeutic index ~200, seizure induction via selective benzodiazepine‑site GABA(A) antagonism, and CK1α‑driven Wnt pathway activation. It is the only validated urinary biomarker for ricin exposure, essential for forensic and clinical assay development. Our supply delivers ≥98% purity, consistent batch‑to‑batch, to safeguard the integrity of your seizure models, stem‑cell studies, and diagnostic validations.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 524-40-3
Cat. No. B1680626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRicinine
CAS524-40-3
Synonyms3-cyano-4-methoxy-N-methyl-2-pyridone
ricinine
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C=CC(=C(C1=O)C#N)OC
InChIInChI=1S/C8H8N2O2/c1-10-4-3-7(12-2)6(5-9)8(10)11/h3-4H,1-2H3
InChIKeyPETSAYFQSGAEQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.7 mg/mL at 10 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ricinine (CAS 524-40-3): A Pyridone Alkaloid with Multi-Target Bioactivity for Research and Industrial Procurement


Ricinine (CAS 524-40-3) is a naturally occurring pyridone alkaloid isolated from the seeds and pericarp of Ricinus communis (castor bean) and other plant species. It is chemically defined as 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [1]. Unlike the toxic protein ricin found in castor seeds, ricinine is a small molecule (MW 164.16) with a distinct pharmacological profile [2]. It exhibits central nervous system stimulant properties at low doses, induces seizures at high doses, and demonstrates a range of in vitro activities including acetylcholinesterase inhibition, antioxidant effects, and Wnt pathway modulation [3][4]. This compound serves as a versatile research tool in neuroscience, toxicology, and natural product chemistry, and is also a key biomarker for ricin exposure [5].

Why Ricinine's Unique Pharmacological Fingerprint Prevents Simple Substitution by Other Plant Alkaloids


The biological activity of ricinine is defined by a specific constellation of properties that are not replicated by its closest structural analogs or functionally similar compounds. For example, while both ricinine and N-demethylricinine are alkaloids from the same plant, they exhibit distinct pharmacokinetic and target engagement profiles [1]. More broadly, standard acetylcholinesterase inhibitors (e.g., galantamine, donepezil) or CNS stimulants (e.g., caffeine) have well-characterized, narrow mechanisms of action that do not encompass ricinine's concurrent effects on Wnt signaling, GABA(A) receptor modulation, and its unique dual role as a low-dose cognitive enhancer and high-dose seizure-inducing agent [2][3]. Furthermore, the therapeutic index (200) and the specific receptor binding profile of ricinine (benzodiazepine site of GABA(A) receptor) are not shared by other in-class alkaloids, making it an irreplaceable tool for specific research questions [4]. Procurement of a non-authentic or substitute compound would compromise the validity of any study relying on these precise, multi-modal interactions.

Quantitative Differentiator Data for Ricinine: Comparator-Based Evidence for Scientific Selection


Acetylcholinesterase Inhibition Potency: Ricinine vs. Galantamine and Donepezil

Ricinine's acetylcholinesterase (AChE) inhibitory activity is substantially weaker than the clinical standard galantamine, a key point for experimental design. In a 2016 study, ricinine exhibited an IC50 of 54.5 µg/mL against AChE [1]. In contrast, galantamine, a standard positive control, consistently demonstrates IC50 values in the range of 0.31 to 1.27 µM (equivalent to approximately 0.09 to 0.37 µg/mL) in comparable in vitro assays [2][3]. Donepezil, another clinical AChE inhibitor, is even more potent, with an IC50 of 5.7 nM .

Alzheimer's disease Cognitive enhancement Cholinesterase inhibitors

CNS Stimulant Safety Margin: Ricinine vs. Caffeine

The safety margin for ricinine's CNS stimulant effects is quantified by its therapeutic index (TI), which is notably higher than that of other common stimulants like caffeine. Ricinine has a reported therapeutic index of approximately 200 (ratio of lethal to effective dose) in mice [1][2]. For comparison, caffeine, a widely used CNS stimulant, has a reported therapeutic index in the range of 10-20 in rodent models [3]. This significant difference indicates a wider safety window for ricinine's stimulant effects, which is a key differentiator for research into low-toxicity cognitive enhancement.

CNS stimulant Therapeutic index Toxicology

Nematocidal Activity: Ricinine vs. Abamectin

Ricinine demonstrates significant but moderate in vitro nematocidal activity against the root-knot nematode Meloidogyne incognita. A 2011 study reported an LC50 of 0.6 g/L (600 mg/L) after 48 hours of exposure [1]. In comparison, the commercial nematicide abamectin is orders of magnitude more potent, with reported LC50 values ranging from 0.17 mg/L to 7.06 mg/L against the same target organism [2][3]. This quantitative difference highlights that ricinine is not a direct substitute for commercial nematicides but may serve as a valuable natural product scaffold for structural optimization or as a botanical reference standard in ecotoxicology research.

Agricultural pest control Nematicide Natural product

Hepatoprotective Effect: Ricinine vs. Betulinic Acid

In a comparative study using a CCl4-induced liver injury model, ricinine demonstrated hepatoprotective activity, but its effects on hepatocellular carcinoma (HepG2) cells were negligible. The study reported that ricinine was inactive against HepG2 cells, while betulinic acid, a co-isolated compound from the same source (Tetracarpidium conophorum seeds), inhibited HepG2 cell growth by 54% at the tested concentration, compared to the standard chemotherapeutic doxorubicin (64% inhibition) [1]. Molecular docking studies further revealed a stark difference in binding energy to Hepatitis B Virus DNA polymerase, with betulinic acid showing a strong binding energy of -11.2 kcal/mol versus ricinine's weak -5.4 kcal/mol [1].

Hepatoprotection Liver injury CCl4 model

Wnt/β-Catenin Pathway Activation: Ricinine vs. Other Known Activators

Ricinine is a moderate activator of the Wnt/β-catenin signaling pathway, a key pathway in development and disease. In a TCF/β-catenin transcription reporter assay, ricinine (Compound 1) increased activity by 2.2-fold at 20 μM [1]. For comparison, another compound isolated in the same study, a known flavonoid (Compound 3), showed a 2.5-fold increase at 30 μM [1]. While other synthetic Wnt activators can produce higher fold-changes, ricinine's mechanism is unique: it acts as an inhibitor of casein kinase 1α (CK1α), a key negative regulator of β-catenin [1]. This is a distinct mechanism from many other Wnt modulators (e.g., GSK3β inhibitors like CHIR99021).

Wnt signaling β-catenin Developmental biology Cancer research

High-Value Application Scenarios for Ricinine in Academic and Industrial Research


Investigating Novel Seizure Mechanisms via the GABA(A) Receptor Benzodiazepine Site

As demonstrated by Ferraz et al. (2000), ricinine-elicited seizures constitute a unique chemical model of convulsive seizures that is distinct from classical chemoconvulsants [1]. The evidence shows that ricinine-induced seizures are inhibited by diazepam but not by phenobarbital, phenytoin, or ethosuximide, and that micromolar ricinine concentrations selectively decrease binding to the benzodiazepine site of the GABA(A) receptor without affecting other major neuroreceptor systems [1]. Researchers in epilepsy and neuropharmacology should procure ricinine specifically to study this novel, benzodiazepine-sensitive pathway of seizure genesis, which is not replicated by other commonly used convulsant agents like pentylenetetrazol or kainic acid. This makes ricinine an essential tool for exploring new therapeutic avenues for drug-resistant epilepsies.

Developing CNS Stimulant Candidates with a High Therapeutic Index

Ricinine's exceptional therapeutic index (TI ~200) for its CNS stimulant effects, as established in rodent models [2], directly supports its procurement for preclinical studies focused on cognitive enhancement with a favorable safety profile. The data show that at low doses ricinine improves memory consolidation, while high doses are required to induce toxicity or seizures [2][3]. This contrasts sharply with other stimulants like caffeine, which has a much lower TI [4]. Therefore, ricinine is the compound of choice for drug discovery programs aiming to develop new treatments for conditions like amnesia or cognitive decline, where a wide therapeutic window is a primary goal. Its multi-modal action, distinct from pure AChE inhibitors, also suggests potential for combination therapies.

Elucidating Wnt Pathway Regulation Through Casein Kinase 1α (CK1α) Inhibition

The evidence clearly identifies ricinine as a selective inhibitor of casein kinase 1α (CK1α), leading to downstream activation of the Wnt/β-catenin signaling pathway [5]. Unlike other Wnt activators that target GSK3β, ricinine's mechanism offers a more specific probe for studying CK1α's role in development, stem cell biology, and cancer [5]. Researchers needing a molecular tool to dissect CK1α-dependent signaling from GSK3β-dependent signaling should therefore select ricinine. Its natural product origin and distinct chemical scaffold also provide a valuable starting point for medicinal chemistry efforts to develop novel, more potent CK1α inhibitors for therapeutic applications.

Quantifying Ricin Exposure Through Urinary Biomarker Analysis

Given its unique metabolic origin from Ricinus communis, ricinine is an established and validated biomarker for human and animal exposure to the deadly toxin ricin [6]. The compound is excreted in urine, and its quantification via LC-MS/MS provides a reliable diagnostic and forensic tool for confirming ricin poisoning [6]. Analytical laboratories, public health agencies, and clinical toxicology units should procure a high-purity ricinine reference standard specifically for developing and validating these diagnostic assays. No other compound can serve as a specific surrogate biomarker for this purpose, making it an indispensable chemical for this niche but critical application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ricinine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.